molecular formula C11H18BrNO2 B14866017 Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate

Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B14866017
M. Wt: 276.17 g/mol
InChI Key: VRFMXFGBBRFDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spirocyclic framework with a nitrogen atom incorporated into one of the rings, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions. The final product is usually purified through column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic core or the ester group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or alcohol derivative.

Scientific Research Applications

Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the biological activity of spirocyclic compounds and their interactions with biological targets.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity. The bromomethyl group can act as a reactive site for further modifications, allowing the compound to be tailored for specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(chloromethyl)-5-azaspiro[2.3]hexane-5-carboxylate
  • Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate
  • Tert-butyl 1-(methyl)-5-azaspiro[2.3]hexane-5-carboxylate

Uniqueness

Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate is unique due to the presence of the bromomethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The spirocyclic structure also contributes to its stability and potential as a building block in complex molecule synthesis.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(11)5-12/h8H,4-7H2,1-3H3

InChI Key

VRFMXFGBBRFDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2CBr

Origin of Product

United States

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